(1-(3-Chlorophenyl)cyclopropyl)methanamine

Description

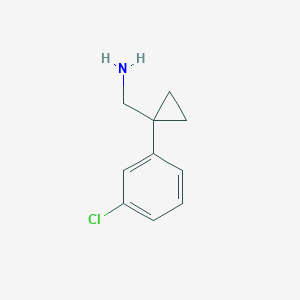

Structure

3D Structure

Properties

IUPAC Name |

[1-(3-chlorophenyl)cyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAQCRJAVGXMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575721 | |

| Record name | 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115816-31-4 | |

| Record name | 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-(3-Chlorophenyl)cyclopropyl)methanamine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The unique conformational constraints and electronic properties of the cyclopropyl moiety have rendered it a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular architectures can significantly influence potency, metabolic stability, and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive technical overview of (1-(3-Chlorophenyl)cyclopropyl)methanamine, a compound of interest for its potential applications in drug discovery and as a versatile chemical intermediate. As a Senior Application Scientist, the following sections are designed to offer not just procedural details but also the underlying scientific rationale to empower researchers in their experimental endeavors. While publicly available experimental data for this specific molecule is limited, this guide synthesizes established principles and analogous procedures to provide a robust framework for its synthesis, characterization, and potential utilization.

Physicochemical and Structural Properties

This compound is a primary amine featuring a cyclopropyl group attached to a 3-chlorophenyl ring. The hydrochloride salt is the more common commercially available form.

Table 1: Core Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₂ClN | |

| Molecular Weight | 181.66 g/mol | [4] |

| CAS Number | 115816-31-4 | [4] |

| Form | Solid (predicted) | |

| Hydrochloride Salt | ||

| Molecular Formula | C₁₀H₁₂ClN · HCl | |

| Molecular Weight | 218.12 g/mol | |

| CAS Number | 1209173-54-5 | N/A |

| InChI Key | XWEXJYKHLQMCJW-UHFFFAOYSA-N | |

| SMILES String | ClC1=CC=CC(C2(CN)CC2)=C1.Cl |

Note: Some physical properties like melting point, boiling point, and solubility have not been experimentally reported in publicly accessible literature and would need to be determined empirically.

Structural Elucidation

The chemical structure of this compound presents several key features for consideration in its analysis and application.

Figure 1: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Cyclopropanation: Formation of 1-(3-chlorophenyl)cyclopropanecarbonitrile from 3-chlorophenylacetonitrile and 1,2-dibromoethane.

-

Reduction: Reduction of the nitrile group to a primary amine.

Figure 2: Proposed synthetic workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile

This reaction is an alkylation of the acidic alpha-carbon of the acetonitrile. A strong base is required to deprotonate this carbon, followed by reaction with a 1,2-dihaloethane.

-

Materials:

-

3-Chlorophenylacetonitrile[5]

-

1,2-Dibromoethane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) washed with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous DMSO to the flask and cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-chlorophenylacetonitrile (1.0 eq) in anhydrous DMSO and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Add 1,2-dibromoethane (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-chlorophenyl)cyclopropanecarbonitrile.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Reduction of 1-(3-Chlorophenyl)cyclopropanecarbonitrile to this compound

The reduction of nitriles to primary amines is a standard transformation, reliably achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).[6][7][8]

-

Materials:

-

1-(3-Chlorophenyl)cyclopropanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Diethyl ether

-

1 M Sodium hydroxide solution

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1-(3-chlorophenyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt by dissolving the free base in diethyl ether and bubbling with dry HCl gas, followed by filtration of the precipitated salt.

-

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Figure 3: Comprehensive analytical workflow.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 3-chlorophenyl ring, the methylene protons of the aminomethyl group, and the diastereotopic protons of the cyclopropyl ring. The N-H protons of the primary amine will likely appear as a broad singlet, which can be exchanged with D₂O.[9]

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom, including the aromatic carbons (with the carbon attached to the chlorine atom being distinct), the cyclopropyl carbons, and the methylene carbon adjacent to the nitrogen.

-

-

Mass Spectrometry (MS):

-

GC-MS or LC-MS: These techniques are invaluable for determining the molecular weight of the compound and for assessing its purity. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[10][11][12] For a primary amine, a common fragmentation is the alpha-cleavage, which would result in the loss of a hydrogen radical or the aminomethyl group.[13]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

Chromatographic and Other Methods

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis and for preliminary purity assessment.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used for determining the purity of the final compound and for quantitative analysis.[17]

-

Melting Point Analysis: A sharp melting point range for the crystalline solid (especially the hydrochloride salt) is a good indicator of purity.

-

Elemental Analysis: This analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values to confirm the empirical formula.

Potential Applications and Future Directions

While specific pharmacological data for this compound is not widely published, its structural motifs suggest several areas of potential interest for researchers in drug development.

-

Monoamine Oxidase (MAO) Inhibition: Phenylcyclopropylamines are structurally related to the well-known MAO inhibitor, tranylcypromine. It is plausible that this compound and its derivatives could exhibit activity as MAO inhibitors, which are used in the treatment of depression and Parkinson's disease.[18]

-

Neurological and Psychiatric Disorders: The broader class of cyclopropylamines has been investigated for a range of central nervous system (CNS) applications, including as antidepressants and anticonvulsants.[3] The 3-chlorophenyl substitution may modulate the selectivity and potency for various CNS targets.

-

Chemical Probe and Tool Compound: As a primary amine, this compound is amenable to further chemical modification, making it a useful building block for the synthesis of more complex molecules. It can serve as a scaffold for the development of chemical probes to investigate biological pathways or as a starting material for the synthesis of compound libraries for high-throughput screening.

Safety and Handling

This compound hydrochloride is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

Organic Chemistry | OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. (2020, November 9). Journal of Medicinal Chemistry. Retrieved from [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

-

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. (2022, September 6). ACS Omega. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). Arkivoc. Retrieved from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Medicinal Chemistry. Retrieved from [Link]

-

Dereplication of peptidic natural products through database search of mass spectra. (n.d.). Nature Communications. Retrieved from [Link]

-

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. (2022, September 6). ACS Omega. Retrieved from [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [1-(3-chlorophenyl)cyclopropyl]methanamine | CymitQuimica [cymitquimica.com]

- 5. (3-氯苯基)乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Dereplication of peptidic natural products through database search of mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 14. wikieducator.org [wikieducator.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 18. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

(1-(3-Chlorophenyl)cyclopropyl)methanamine CAS 115816-31-4

An In-depth Technical Guide to (1-(3-Chlorophenyl)cyclopropyl)methanamine CAS Number: 115816-31-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted cyclopropylamine that holds significant interest in medicinal chemistry and drug discovery. The molecule's core, the cyclopropylamine moiety, is a well-established pharmacophore known for its role as a mechanism-based enzyme inhibitor.[1][2][3] This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, postulated mechanism of action as a monoamine oxidase (MAO) inhibitor, plausible synthetic routes, and its potential applications in the development of therapeutics for central nervous system (CNS) disorders. By synthesizing data from established chemical principles and related molecular studies, this document serves as a foundational resource for researchers exploring the therapeutic potential of this and related structures.

The Cyclopropylamine Scaffold: A Privileged Motif in Enzyme Inhibition

The cyclopropyl group is a unique structural element in medicinal chemistry. Its three-membered ring introduces significant strain, resulting in bent bonds and a high degree of s-character in the C-H bonds, which in turn influences the molecule's electronic properties and reactivity.[4] When incorporated into drug candidates, this motif offers a compelling combination of conformational rigidity and enhanced metabolic stability.[2][5]

The cyclopropylamine functional group, in particular, is a cornerstone for the design of mechanism-based inhibitors.[1][6] This class of inhibitors forms a covalent bond with their target enzyme, leading to irreversible inactivation.[2][7] This property is central to the therapeutic action of drugs like tranylcypromine, an antidepressant that irreversibly inhibits monoamine oxidases (MAOs).[2][6] The reactivity of the strained cyclopropyl ring is fundamental to this mechanism, making compounds like this compound prime candidates for investigation as potent and specific enzyme inhibitors.[1][4]

Physicochemical Properties and Safety Data

A clear understanding of a compound's physical and chemical properties is essential for its handling, formulation, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 115816-31-4 | [8][9][10] |

| Molecular Formula | C₁₀H₁₂ClN | [9][11] |

| Molecular Weight | 181.66 g/mol | [9][11] |

| Synonym | [1-(3-chlorophenyl)cyclopropyl]methanamine | [8] |

| Form | The free base is typically an oil or low-melting solid; the hydrochloride salt is a solid. | [12] |

Safety and Handling

Based on available safety data sheets (SDS) for the compound and its analogs, this compound is classified with the following hazards:

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Avoid inhalation of vapors or dust and prevent contact with skin and eyes.[14]

-

Store in a tightly sealed container in a cool, dry place.[13]

Postulated Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

The structural similarity of this compound to known cyclopropylamine-based inhibitors strongly suggests its primary mechanism of action is the inhibition of monoamine oxidases (MAOs).[1][3][6]

MAOs are flavin adenine dinucleotide (FAD)-dependent enzymes located on the outer mitochondrial membrane.[15] They play a critical role in the CNS by catalyzing the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[2] There are two main isoforms:

-

MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibitors are effective antidepressants.[15]

-

MAO-B: Primarily metabolizes dopamine. Its inhibitors are used in the treatment of Parkinson's disease.[15][16]

The cyclopropylamine moiety functions as a mechanism-based inactivator. The proposed mechanism involves a single-electron transfer from the amine nitrogen to the enzyme's FAD cofactor.[7] This oxidation generates a cyclopropylaminyl radical cation, which is unstable and undergoes rapid ring opening. The resulting radical species then forms a stable, covalent bond with the FAD cofactor or a nearby amino acid residue in the enzyme's active site, leading to its irreversible inactivation.[2][17] The substitution pattern on the phenyl ring, such as the 3-chloro group in this compound, is crucial for modulating the potency and selectivity between the MAO-A and MAO-B isoforms.

Synthetic Strategies

Hypothetical Synthesis Protocol via Nitrile Reduction

This protocol is based on the common and reliable method of reducing a nitrile to a primary amine. The key intermediate, 1-(3-chlorophenyl)cyclopropanecarbonitrile, can be synthesized from 3-chlorostyrene.

Step 1: Synthesis of 1-(3-chlorophenyl)cyclopropanecarbonitrile This step can be achieved via cyclopropanation of 3-chlorostyrene using a suitable carbene or carbenoid source that also installs the nitrile functionality.

Step 2: Reduction of the Nitrile to the Primary Amine

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve 1-(3-chlorophenyl)cyclopropanecarbonitrile (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq), in THF to the stirred nitrile solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of celite, washing thoroughly with an organic solvent like ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product via silica gel column chromatography or distillation under reduced pressure to obtain the final product.

Conclusion

This compound emerges as a molecule of significant scientific interest, positioned at the intersection of established chemical principles and modern drug discovery. Its core cyclopropylamine structure provides a validated foundation for the mechanism-based inhibition of critical amine oxidase enzymes. The specific 3-chloro-phenyl substitution offers a vector for tuning selectivity and potency, making it an ideal candidate for further investigation. For researchers in neuropharmacology and oncology, this compound represents not just a chemical entity, but a promising starting point for the development of next-generation therapeutics.

References

-

Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. PubMed. Available at: [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

-

cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. Available at: [Link]

-

Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives. ACS Medicinal Chemistry Letters. Available at: [Link]

-

cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Lancaster University. Available at: [Link]

-

1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. PubMed. Available at: [Link]

-

Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. PubMed. Available at: [Link]

-

Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, Stereochemical Separation, and Biological Evaluation of Selective Inhibitors of Human MAO-B: 1-(4-Arylthiazol-2-yl)-2-(3-methylcyclohexylidene)hydrazines. ACS Publications. Available at: [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

-

Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. ResearchGate. Available at: [Link]

-

cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Available at: [Link]

-

Cyclopropylamine. Wikipedia. Available at: [Link]

-

Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. Available at: [Link]

-

methanone. MDPI. Available at: [Link]

-

This compound Product Page. Ascendex Scientific. Available at: [Link]

-

Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]

-

The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. PubMed. Available at: [Link]

Sources

- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. research.lancaster-university.uk [research.lancaster-university.uk]

- 4. longdom.org [longdom.org]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. This compound , 95+% , 115816-31-4 - CookeChem [cookechem.com]

- 10. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. fishersci.com [fishersci.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Synthesis of (1-(3-Chlorophenyl)cyclopropyl)methanamine

This guide provides a comprehensive technical overview of (1-(3-Chlorophenyl)cyclopropyl)methanamine, a substituted cyclopropylamine derivative with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and putative biological relevance as a histone demethylase KDM1A (LSD1) inhibitor.

Introduction: The Significance of the Cyclopropylamine Scaffold

Cyclopropylamines are a unique class of compounds that merge the conformational rigidity and unique electronic properties of a cyclopropane ring with the nucleophilic and hydrogen-bonding capabilities of an amino group. This combination has made the cyclopropylamine motif a valuable component in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The strained three-membered ring can influence binding affinity to biological targets and affect metabolic stability, often favorably.

This compound, in particular, is of interest due to the growing body of evidence suggesting that substituted phenylcyclopropylamines can act as potent inhibitors of lysine-specific demethylase 1 (KDM1A or LSD1). KDM1A is a key epigenetic regulator and a promising therapeutic target in oncology. Structure-activity relationship (SAR) studies have indicated that halogenation at the meta position of the phenyl ring can enhance inhibitory activity against KDM1A, positioning the 3-chloro substituent of the title compound as a key feature for potential biological efficacy.[1]

Synthesis of this compound

The most direct and efficient synthetic route to this compound is through the chemical reduction of the corresponding nitrile precursor, 1-(3-chlorophenyl)cyclopropanecarbonitrile. This precursor is commercially available, making this a convergent and practical synthetic strategy. The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis, often accomplished with powerful hydride-donating reagents.

Proposed Synthetic Pathway: Reduction of a Nitrile Precursor

The conversion of 1-(3-chlorophenyl)cyclopropanecarbonitrile to this compound is best achieved using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a potent source of hydride ions (H⁻) capable of reducing a variety of polar multiple bonds, including the carbon-nitrogen triple bond of a nitrile.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Caution: Lithium Aluminum Hydride reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

1-(3-chlorophenyl)cyclopropanecarbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled Water

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether

-

Hydrochloric Acid (for salt formation, optional)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, is oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄. The resulting suspension is stirred and cooled to 0 °C in an ice bath.

-

Substrate Addition: 1-(3-chlorophenyl)cyclopropanecarbonitrile is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C. The rate of addition should be controlled to prevent an excessive exotherm.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction flask is cooled to 0 °C in an ice bath. The excess LiAlH₄ is carefully quenched by the sequential, dropwise addition of distilled water, followed by 15% aqueous NaOH, and then more distilled water (Fieser workup). This procedure is highly exothermic and generates hydrogen gas, so it must be performed slowly and with caution in a well-ventilated fume hood. A granular precipitate of aluminum salts will form.

-

Workup and Isolation: The precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

-

Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, the free base is dissolved in diethyl ether and treated with a solution of HCl in ether. The resulting precipitate is collected by filtration, washed with cold ether, and dried under vacuum.

Structural Characterization

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.0-7.4 ppm. Aminomethyl Protons (-CH₂NH₂): A singlet or AB quartet around δ 2.8-3.2 ppm. Cyclopropyl Protons: Complex multiplets in the upfield region, typically δ 0.5-1.5 ppm. Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent, that will exchange with D₂O. |

| ¹³C NMR | Aromatic Carbons: Signals between δ 120-145 ppm. The carbon bearing the chloro substituent will be in this range, as will the ipso-carbon attached to the cyclopropyl ring. Aminomethyl Carbon (-CH₂NH₂): A signal around δ 40-50 ppm. Quaternary Cyclopropyl Carbon: A signal in the range of δ 20-30 ppm. Methylene Cyclopropyl Carbons: Signals in the upfield region, typically δ 10-20 ppm. |

| IR Spectroscopy | N-H Stretching: A pair of medium intensity bands for the primary amine at approximately 3300-3400 cm⁻¹.[2][3][4] C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹. N-H Bending: A band around 1600 cm⁻¹. C-N Stretching: A band in the region of 1000-1200 cm⁻¹. C-Cl Stretching: A strong band in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): Expected at m/z 181, with a characteristic M+2 peak at m/z 183 due to the ³⁷Cl isotope (approximately 1/3 the intensity of the M⁺ peak). Major Fragmentation Pathways: Loss of the aminomethyl group (-CH₂NH₂) to give a fragment at m/z 151. Benzylic cleavage to form a chlorotropylium or related aromatic fragment is also possible.[5][6][7] |

Putative Biological Activity and Mechanism of Action

This compound as a KDM1A Inhibitor

Lysine-specific demethylase 1 (KDM1A/LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[8] The overexpression of KDM1A has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia, prostate cancer, and neuroblastoma, making it an attractive target for therapeutic intervention.[1]

Many potent KDM1A inhibitors are based on the tranylcypromine (trans-2-phenylcyclopropylamine) scaffold.[8] These inhibitors act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor in the enzyme's active site, thereby irreversibly inhibiting its demethylase activity.[9]

Sources

- 1. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchwith.stevens.edu [researchwith.stevens.edu]

- 8. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (1-(3-Chlorophenyl)cyclopropyl)methanamine

Authored by a Senior Application Scientist

Introduction: (1-(3-Chlorophenyl)cyclopropyl)methanamine is a pivotal structural motif found in a variety of pharmacologically active compounds. The unique combination of a substituted phenyl ring, a strained cyclopropane core, and a primary amine functionality imparts desirable physicochemical properties for drug candidates. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this valuable building block, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the key transformations, offer detailed experimental protocols, and present a critical analysis of the strategic choices made throughout the synthesis.

Strategic Overview of the Synthesis

The most direct and industrially scalable approach to this compound involves a two-step sequence. The first crucial step is the construction of the 1-(3-chlorophenyl)cyclopropane-1-carbonitrile intermediate. This is followed by the reduction of the nitrile group to the desired primary amine. This strategy is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the involved reactions.

A key transformation in this pathway is the titanium-mediated cyclopropanation of a nitrile, a variant of the Kulinkovich reaction.[1][2][3][4] This reaction family is renowned for its ability to form cyclopropane rings from carbonyls and their derivatives. The Kulinkovich-Szymoniak modification, in particular, is highly effective for the synthesis of primary cyclopropylamines from nitriles.[5]

Visualizing the Synthetic Pathway

Caption: Simplified mechanism of the Kulinkovich-Szymoniak reaction.

Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chlorobenzonitrile | 137.57 | 13.76 g | 0.10 |

| Magnesium turnings | 24.31 | 7.29 g | 0.30 |

| 1,2-Dibromoethane | 187.86 | 2.8 mL | 0.03 |

| Titanium(IV) isopropoxide | 284.22 | 8.5 mL | 0.03 |

| Ethyl bromide | 108.97 | 22.0 mL | 0.30 |

| Anhydrous THF | - | 300 mL | - |

| Boron trifluoride diethyl etherate | 141.93 | 4.3 mL | 0.03 |

| Diethyl ether | - | As needed | - |

| Saturated NH₄Cl solution | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, under an inert atmosphere (argon or nitrogen), place the magnesium turnings. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. A solution of ethyl bromide in 100 mL of anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 3-chlorobenzonitrile in 100 mL of anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

-

Titanium Reagent Addition: To the cooled nitrile solution, add titanium(IV) isopropoxide dropwise, followed by the boron trifluoride diethyl etherate.

-

Cyclopropanation: The freshly prepared ethylmagnesium bromide solution is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(3-chlorophenyl)cyclopropane-1-carbonitrile.

Part 2: Reduction of 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile to this compound

The final step in the synthesis is the reduction of the nitrile functionality to a primary amine. Several methods are available for this transformation, with catalytic hydrogenation and metal hydride reduction being the most common. [6][7][8]

Comparison of Reduction Methods

| Method | Reagents | Pros | Cons |

| Catalytic Hydrogenation | H₂, Raney Nickel or Pd/C | Atom economical, clean workup | Requires specialized high-pressure equipment, potential for over-reduction |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ in THF or Et₂O | High yields, rapid reaction | Highly reactive and pyrophoric, requires careful handling and anhydrous conditions, stoichiometric waste |

| Sodium Borohydride/Cobalt Chloride | NaBH₄, CoCl₂ | Milder than LiAlH₄, more tolerant of functional groups | Can be slower, may require optimization |

For laboratory-scale synthesis, LiAlH₄ is often the reagent of choice due to its high reactivity and reliability. [8][9]

Experimental Protocol: Reduction using Lithium Aluminum Hydride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile | 177.63 | 8.88 g | 0.05 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 3.79 g | 0.10 |

| Anhydrous diethyl ether or THF | - | 200 mL | - |

| Water | - | As needed | - |

| 15% NaOH solution | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, under an inert atmosphere, suspend LiAlH₄ in 100 mL of anhydrous diethyl ether.

-

Nitrile Addition: A solution of 1-(3-chlorophenyl)cyclopropane-1-carbonitrile in 100 mL of anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously add water dropwise (x mL, where x is the mass of LiAlH₄ in grams). Then add 15% aqueous NaOH (x mL). Finally, add more water (3x mL). A granular precipitate should form. Stir the mixture for 30 minutes.

-

Isolation: Filter the mixture and wash the solid thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield this compound.

-

Purification (Optional): The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt. [10]

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound. The titanium-mediated cyclopropanation of 3-chlorobenzonitrile is a powerful method for constructing the key cyclopropane-containing intermediate. The subsequent reduction of the nitrile can be effectively achieved using standard reducing agents like lithium aluminum hydride. This guide offers a solid foundation for researchers to produce this valuable building block for applications in medicinal chemistry and drug discovery.

References

-

Kulinkovich, O. G.; de Meijere, A. 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chem. Rev.2000 , 100 (8), 2789–2834. [Link]

-

Groenewold, G. S. Kulinkovich reaction. Grokipedia. [Link]

-

Organic Chemistry Portal. Kulinkovich Reaction. [Link]

-

Wikipedia. Kulinkovich reaction. [Link]

-

ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. [Link]

-

de Meijere, A.; Kozhushkov, S. I.; Savchenko, A. I. Titanium-mediated syntheses of cyclopropylamines. J. Organomet. Chem.2004 , 689, 2033–2055. [Link]

-

Bertus, P.; Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles. Chem. Commun.2001 , 1792-1793. [Link]

-

Bertus, P.; Szymoniak, J. A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. J. Org. Chem.2003 , 68, 7133-7136. [Link]

-

Wikipedia. Nitrile reduction. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

-

Chemguide. Reducing nitriles to primary amines. [Link]

- Cha, J. S.; Brown, H. C. Reaction of nitriles with dialkylboranes: a remarkable synthesis of aldehydes. J. Org. Chem.1993, 58, 3974-3979.

- Cha, J. S.; Kim, J. E.; Lee, K. D. Reaction of nitriles with catecholborane: a new procedure for the synthesis of aldehydes. J. Org. Chem.1987, 52, 5030-5032.

-

Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

- Cha, J. S. Recent developments in the synthesis of aldehydes by reduction of carboxylic acids and their derivatives with metal hydrides. J. Organomet. Chem.2006, 691, 5259-5272.

-

JoVE. Preparation of Amines: Reduction of Amides and Nitriles. [Link]

-

PubChem. 1-(3-chlorophenyl)cyclopropanecarbonitrile. [Link]

-

Ascendex Scientific, LLC. This compound. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Kulinkovich Reaction [organic-chemistry.org]

- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 4. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 5. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 10. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

(1-(3-Chlorophenyl)cyclopropyl)methanamine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (1-(3-Chlorophenyl)cyclopropyl)methanamine

Introduction: The Imperative for Spectroscopic Verification

This compound is a substituted cyclopropylmethanamine, a structural motif of significant interest in medicinal chemistry and drug development due to its prevalence in a range of biologically active compounds. The cyclopropyl ring acts as a rigid, lipophilic spacer, while the primary amine and the substituted phenyl ring provide key interaction points for biological targets. As with any novel or sparsely documented chemical entity, unambiguous structural confirmation and purity assessment are paramount. This is where spectroscopic analysis becomes the cornerstone of chemical characterization.

This guide provides a comprehensive, predictive analysis of the key spectroscopic features of this compound. As publicly available, peer-reviewed spectral data for this specific molecule is limited[1], this document leverages foundational spectroscopic principles and data from structurally analogous compounds to construct a reliable, predicted spectroscopic profile. This approach mirrors the real-world workflow of a research scientist tasked with characterizing a novel compound, providing not just data, but the rationale behind the spectral interpretation. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both predicted data and standardized protocols for their acquisition.

Molecular Structure and Predicted Spectroscopic Overview

To logically deconstruct the predicted spectra, we must first analyze the molecule's constituent parts: a 3-substituted chlorophenyl ring, a cyclopropane ring, and a primary aminomethyl group. Each of these components will give rise to characteristic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol is essential for reproducible and accurate results.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for better resolution of exchangeable N-H protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets expected from this molecule.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.

-

Acquisition Time (aq): 3-4 seconds for good digital resolution.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

Predicted ¹H NMR Spectrum Analysis

The structure suggests five distinct proton environments.

-

Aromatic Protons (H-Ar): The four protons on the 3-chlorophenyl ring are chemically non-equivalent. They will appear in the typical aromatic region (δ 7.0-7.5 ppm). Due to the meta-substitution pattern, a complex series of multiplets is expected. The proton at C2' (ortho to the cyclopropyl group and the chlorine) will likely be a singlet or narrow triplet. The proton at C6' will be a doublet, and the protons at C4' and C5' will form a complex pattern, likely a triplet and a doublet of doublets, respectively.

-

Aminomethyl Protons (-CH₂-NH₂):

-

-CH₂-: The two protons of the methylene group are chemically equivalent and adjacent to the chiral center C1. However, rapid rotation often makes them appear as a singlet. This signal is predicted to be in the δ 2.5-3.0 ppm range.

-

-NH₂: The two amine protons are exchangeable. They will typically appear as a broad singlet. Its chemical shift is highly dependent on concentration and solvent, ranging from δ 1.0-3.0 ppm. Shaking the sample with D₂O will cause this peak to disappear, a key diagnostic test for exchangeable protons.

-

-

Cyclopropyl Protons (-CH₂CH₂-): The four protons on the cyclopropyl ring are diastereotopic. The two protons on C2 are not equivalent to each other, nor are they equivalent to the two protons on C3. This results from the chiral center at C1. Consequently, they will appear as two distinct, complex multiplets in the upfield region (predicted δ 0.5-1.2 ppm). This complex pattern is a hallmark of substituted cyclopropanes.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 - 7.1 | m (complex) | 4H | Ar-H | Aromatic protons in a meta-substituted pattern. |

| ~2.7 | s | 2H | -CH₂ -NH₂ | Methylene protons adjacent to an amine and a quaternary carbon. |

| ~1.5 | br s | 2H | -NH₂ | Exchangeable amine protons; position and shape are variable. |

| ~1.2 - 0.8 | m | 4H | Cyclopropyl H | Diastereotopic methylene protons on the cyclopropane ring. |

Predicted ¹³C NMR Spectrum Analysis

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments. The molecule has 10 carbon atoms, all of which are in unique chemical environments.

-

Aromatic Carbons: Six distinct signals are expected in the δ 125-145 ppm range. The carbon bearing the chlorine (C3') will be shifted to ~δ 134 ppm, while the carbon attached to the cyclopropyl group (C1') will be the quaternary signal around δ 145 ppm. The other four CH carbons will have distinct shifts based on their position relative to the substituents[2].

-

Quaternary Cyclopropyl Carbon (C1): This carbon, attached to the phenyl ring, the aminomethyl group, and two other carbons, will be a weak signal around δ 25-35 ppm.

-

Methylene Cyclopropyl Carbons (C2, C3): These two carbons are equivalent and will appear as a single, more intense signal in the upfield region, predicted at δ 10-20 ppm.

-

Aminomethyl Carbon (C4): The carbon of the -CH₂-NH₂ group will be deshielded by the nitrogen atom, appearing around δ 45-55 ppm[3].

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C 1' (Ar-C) | Quaternary aromatic carbon attached to the cyclopropyl group. |

| ~134 | C 3' (Ar-C-Cl) | Aromatic carbon bearing the chlorine atom. |

| ~130 - 125 | Ar-C H | Four distinct signals for the aromatic methine carbons. |

| ~50 | C 4 (-C H₂-NH₂) | Aliphatic carbon attached to nitrogen. |

| ~30 | C 1 (Quaternary) | Quaternary carbon of the cyclopropyl ring. |

| ~15 | C 2, C 3 (-C H₂) | Equivalent methylene carbons of the cyclopropyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FT-IR Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Background Scan: Perform a background scan of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Predicted IR Spectrum Analysis

The key functional groups will produce characteristic absorption bands.

-

N-H Stretching: As a primary amine, two N-H stretching bands are expected in the 3400-3250 cm⁻¹ region. These bands are often of medium intensity and may be broadened by hydrogen bonding[4].

-

C-H Stretching:

-

Aromatic C-H stretches will appear as a group of sharp, medium-to-weak bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

-

Aliphatic C-H stretches (from the cyclopropyl and aminomethyl groups) will be observed just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).

-

-

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium-to-strong band in the 1650-1580 cm⁻¹ region.

-

C=C Stretching: Aromatic ring stretching vibrations will produce several bands of varying intensity in the 1600-1450 cm⁻¹ region.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C-N and C-C stretching, and C-H bending. A strong C-Cl stretching absorption is expected in the 800-600 cm⁻¹ range, which is diagnostic for the chlorophenyl group.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3250 | Medium, Broad | N-H Stretch | Primary Amine |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2980-2850 | Medium | C-H Stretch | Aliphatic (Cyclopropyl, CH₂) |

| 1650-1580 | Medium-Strong | N-H Bend | Primary Amine |

| 1600-1450 | Medium-Variable | C=C Stretch | Aromatic Ring |

| 800-600 | Strong | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or GC inlet for liquids.

-

Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure.

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₁₀H₁₂ClN is 181.07 g/mol for the ³⁵Cl isotope and 183.07 g/mol for the ³⁷Cl isotope.

-

Molecular Ion (M⁺): The key diagnostic feature will be the molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), two peaks will be observed at m/z 181 and m/z 183 in an approximate 3:1 intensity ratio. The presence of this isotopic pattern is strong evidence for a molecule containing one chlorine atom.

-

Key Fragmentation Pathways:

-

α-Cleavage (Benzylic Cleavage): The most favorable fragmentation is the cleavage of the C1-C4 bond to lose an •NH₂ radical (16 Da), forming a stable secondary carbocation stabilized by both the phenyl and cyclopropyl rings. This would result in a major fragment at m/z 165/167 .

-

Loss of Aminomethyl Group: Cleavage of the bond between the cyclopropyl ring and the aminomethyl group (•CH₂NH₂) would lead to a fragment at m/z 151/153 .

-

Loss of Chlorophenyl Group: Cleavage of the bond between the phenyl and cyclopropyl rings would result in a fragment corresponding to the chlorophenyl radical loss, with the charge retained on the cyclopropylmethanamine portion, giving a peak at m/z 70 .

-

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z (³⁵Cl/³⁷Cl) | Relative Intensity | Proposed Fragment |

| 181 / 183 | Medium | [M]⁺˙ (Molecular Ion) |

| 165 / 167 | High | [M - •NH₂]⁺ |

| 151 / 153 | Medium | [M - •CH₂NH₂]⁺ |

| 70 | Medium-Low | [C₄H₈N]⁺ |

Conclusion

This guide outlines the predicted comprehensive spectroscopic profile of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a multi-faceted and robust analytical dataset for structural confirmation. The key identifiers include the complex aromatic signals and diastereotopic cyclopropyl protons in ¹H NMR, the ten distinct carbon signals in ¹³C NMR, the characteristic N-H and C-Cl stretches in IR, and the definitive M/M+2 isotopic pattern in the mass spectrum. By following the detailed experimental protocols and using the predicted data as a reference, researchers and drug development professionals can confidently verify the identity, structure, and purity of this important chemical entity.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

-

PubMed. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. J Chem Phys. Retrieved from [Link]

-

ACS Publications. (n.d.). Vibrational spectra and conformations of cyclopropylamine. The Journal of Physical Chemistry. Retrieved from [Link]

-

Ascendex Scientific, LLC. (n.d.). This compound. Retrieved from [Link]

-

Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (2023). 13C nmr spectrum of methylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylamine. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Solubility Profile of (1-(3-Chlorophenyl)cyclopropyl)methanamine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount gatekeeper, dictating a compound's journey from administration to its site of action. Poor solubility is a pervasive challenge, often leading to erratic absorption, diminished bioavailability, and ultimately, the failure of otherwise promising drug candidates. This guide is crafted to provide a comprehensive framework for the thorough characterization of the solubility profile of (1-(3-Chlorophenyl)cyclopropyl)methanamine, a compound of interest in pharmaceutical research. By integrating foundational theory with actionable, field-proven experimental protocols, this document serves as a technical manual for scientists dedicated to robust and reliable drug development. Our approach is rooted in the principles of scientific integrity, ensuring that each step is not merely a procedure, but a component of a self-validating system designed to yield unambiguous and reproducible data.

Physicochemical Characterization of this compound

A deep understanding of a compound's physicochemical properties is the essential first step in designing a meaningful solubility assessment. This compound is a primary amine featuring a cyclopropyl ring and a 3-chlorophenyl substituent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClN | [1] |

| Molecular Weight | 181.66 g/mol (free base) | [1] |

| Appearance | Solid (hydrochloride salt) | [2] |

| Predicted pKa | ~8.8 | Estimated |

1.1. Estimation of pKa: A Cornerstone for pH-Dependent Solubility

The primary amine group in this compound is the key ionizable center, making its pKa a critical parameter for understanding its solubility in aqueous media of varying pH. An accurate pKa value allows for the prediction of the pH range over which the compound transitions between its more soluble ionized (protonated) form and its less soluble neutral (free base) form.

An estimation of the pKa can be derived from the known pKa values of structurally related compounds:

-

Benzylamine: The pKa of benzylamine is approximately 9.33.[3][4]

-

Cyclopropylamine: The pKa of cyclopropylamine is approximately 9.10.[2][5][6]

The presence of the electron-withdrawing 3-chloro substituent on the phenyl ring will decrease the basicity of the amine, thereby lowering its pKa. The Hammett substituent constant (σ) for a meta-chloro group is approximately +0.37. While a direct calculation is complex, a reasonable estimate for the pKa of this compound would be slightly lower than that of benzylamine and cyclopropylamine. A predicted pKa of approximately 8.8 serves as a robust working hypothesis for designing the pH-solubility profile studies. This estimation is crucial for selecting the appropriate buffer systems to accurately map the solubility curve around this critical pH value.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic Assessment

In the realm of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound under non-equilibrium conditions.[7][8] It typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing the point of precipitation.[7][8] This method is invaluable in the early stages of discovery for rapid screening and ranking of large numbers of compounds.

-

Thermodynamic Solubility: Often referred to as the "gold standard," this method measures the solubility of a compound at equilibrium.[9] An excess of the solid compound is equilibrated with the solvent over an extended period, and the concentration of the dissolved compound in the saturated solution is then determined.[9] This provides the true solubility of the most stable crystalline form of the compound and is essential for pre-formulation and formulation development.

The following diagram illustrates the distinct workflows for these two fundamental types of solubility assessment.

Caption: High-level workflows for kinetic and thermodynamic solubility determination.

Experimental Protocols for Solubility Profiling

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

High-Throughput Kinetic Solubility Determination by Nephelometry

This method is ideal for rapid screening and provides a reliable indication of a compound's propensity to precipitate from a supersaturated solution, which is often the case in early-stage in vitro assays.

Protocol:

-

Preparation of Stock Solution:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

-

-

Preparation of Aqueous Buffers:

-

Prepare a series of aqueous buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0, and 10.0) to bracket the estimated pKa of 8.8. Phosphate and borate buffers are suitable choices.

-

-

Assay Plate Preparation:

-

Using a liquid handler, dispense 2 µL of the 10 mM DMSO stock solution into the wells of a clear-bottom 96-well microplate.

-

Add 198 µL of the respective aqueous buffer to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

-

Incubation:

-

Seal the plate and shake at room temperature for 2 hours.

-

-

Measurement:

-

Measure the light scattering of each well using a laser nephelometer.

-

-

Data Analysis:

-

The kinetic solubility is determined as the concentration at which a significant increase in the nephelometric signal is observed compared to a blank (buffer with 1% DMSO).

-

Caption: Step-by-step workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility Determination by the Shake-Flask Method

This method provides the equilibrium solubility, which is a critical parameter for understanding the biopharmaceutical properties of the compound and for formulation development.

Protocol:

-

Preparation of Buffers:

-

Prepare the same series of aqueous buffers as in the kinetic assay (pH 4.0 to 10.0).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound (e.g., 2-5 mg) to separate glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a precise volume (e.g., 1 mL) of each buffer to the respective vials.

-

-

Equilibration:

-

Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials and allow any undissolved solid to settle.

-

Filter the supernatant through a 0.22 µm PVDF syringe filter to remove all undissolved particles. Alternatively, centrifuge the samples at high speed and collect the supernatant.

-

-

Quantification:

-

Quantify the concentration of the dissolved compound in the filtrate or supernatant using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Table 2: Representative Data from a Thermodynamic pH-Solubility Profile

| pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

| 4.0 | 25 | > 2000 |

| 5.0 | 25 | > 2000 |

| 6.0 | 25 | 1850 |

| 7.4 | 25 | 450 |

| 8.0 | 25 | 120 |

| 9.0 | 25 | 35 |

| 10.0 | 25 | 15 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Solubility in Biorelevant Media

To better predict the in vivo performance of this compound, it is highly recommended to determine its solubility in biorelevant media, which simulate the composition of fluids in the gastrointestinal tract.

-

Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the conditions in the small intestine before a meal.

-

Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the conditions in the small intestine after a meal, which contains higher concentrations of bile salts and lecithin.

The thermodynamic shake-flask method described above can be adapted for use with FaSSIF and FeSSIF media.

Influence of Temperature on Solubility

Temperature can significantly impact the solubility of a compound. The dissolution of most solids is an endothermic process, meaning solubility increases with temperature. To assess this, the thermodynamic solubility experiments should be repeated at different temperatures, for example, at 4°C (refrigerated conditions), 25°C (ambient temperature), and 37°C (physiological temperature).

Solubility in Organic Solvents and Co-solvent Systems

For formulation development, understanding the solubility in various organic solvents and co-solvent systems is crucial. This data aids in the development of liquid formulations for preclinical and clinical studies. The shake-flask method can be employed to determine the solubility in common pharmaceutical solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400, as well as in co-solvent mixtures of these with water.

Table 3: Hypothetical Solubility in Common Pharmaceutical Solvents at 25°C

| Solvent System | Solubility (mg/mL) |

| Water | < 0.05 |

| Ethanol | 150 |

| Propylene Glycol | 250 |

| PEG 400 | > 300 |

| 20% Ethanol in Water | 15 |

| 40% PEG 400 in Water | 50 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion: Synthesizing a Holistic Solubility Profile

A comprehensive understanding of the solubility of this compound is not derived from a single experiment but from the synthesis of data from multiple, orthogonal assays. The kinetic solubility data provides a rapid assessment for early-stage decision-making, while the thermodynamic solubility in various aqueous buffers, biorelevant media, and co-solvent systems at different temperatures provides the in-depth characterization necessary for robust formulation development and prediction of in vivo performance. This integrated approach, grounded in sound scientific principles and meticulous experimental execution, is indispensable for advancing promising drug candidates like this compound through the development pipeline with confidence.

References

-

ChemBK. (2024, April 9). Cyclopropylamine. Retrieved from [Link]

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

-

European Medicines Agency. (2020). ICH guideline M9 on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Ascendex Scientific, LLC. (n.d.). This compound. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 317-323.

Sources

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. 765-30-0 CAS MSDS (Cyclopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. Benzylaminium | C7H10N+ | CID 4996382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

(1-(3-Chlorophenyl)cyclopropyl)methanamine physical and chemical characteristics

An In-depth Technical Guide to (1-(3-Chlorophenyl)cyclopropyl)methanamine for Drug Discovery Professionals

Foreword: The Scientist's Perspective on a Novel Scaffold

In the landscape of modern drug discovery, the strategic combination of well-understood pharmacophores with novel structural motifs is a cornerstone of innovation. This compound emerges as a compound of significant interest, embodying this principle. It marries the electronically-modulating 3-chlorophenyl group with the conformationally rigid and metabolically robust cyclopropyl linker, appended to a primary amine—a critical anchor for molecular interactions. This guide, prepared from the viewpoint of a senior application scientist, moves beyond a simple recitation of data. It aims to provide a holistic understanding of the molecule's character, from its fundamental physicochemical properties to the practical methodologies required for its synthesis and comprehensive analysis. For researchers in medicinal chemistry and drug development, this document serves as a foundational resource, offering not just data, but the strategic thinking behind its acquisition and interpretation.

Molecular Identity and Nomenclature

The structure features a quaternary carbon at the 1-position of the cyclopropane ring, which is also a stereocenter. This chirality is a critical consideration for its biological activity and subsequent analytical characterization.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 115816-31-4 (free base) | [1][2] |

| 1209173-54-5 (hydrochloride salt) | N/A | |

| Molecular Formula | C₁₀H₁₂ClN (free base) | [2] |

| C₁₀H₁₂ClN·HCl (hydrochloride salt) | [3] | |

| Molecular Weight | 181.66 g/mol (free base) | [2] |

| 218.12 g/mol (hydrochloride salt) | [3] | |

| SMILES String | ClC1=CC=CC(C2(CN)CC2)=C1 | [3] |

| InChI | 1S/C10H12ClN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5,7,12H2 | [3] |

| InChIKey | PCAQCRJAVGXMQF-UHFFFAOYSA-N |[2] |

Physicochemical Characteristics

The physicochemical profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its ultimate therapeutic potential.[4] While comprehensive experimental data for this compound is not widely published, we can infer and predict key characteristics based on its structure and data from analogous compounds. Commercial suppliers note that the compound is a solid at room temperature.[3][5]

Table 2: Physical and Chemical Properties

| Property | Value (Free Base) | Notes and Experimental Considerations |

|---|---|---|

| Physical Form | Solid | As reported by commercial suppliers.[3] |

| Boiling Point | ~266.5 ± 23.0 °C (Predicted) | Prediction for a similar 4-chloro analog.[6] Experimental determination would require Kugelrohr distillation or thermogravimetric analysis (TGA) under inert atmosphere to prevent decomposition. |

| pKa | ~10.36 ± 0.29 (Predicted, Amine) | Prediction for a similar 4-chloro analog.[6] The primary amine is basic and will be >99% protonated at physiological pH (7.4), which is critical for solubility and target interaction via ionic bonds. Experimental determination via potentiometric titration is the gold standard. |